Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate basic properties
Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate basic properties
The following guide details the technical profile, synthesis, and application of Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate , a critical heterocyclic scaffold in medicinal chemistry.
Technical Profile: Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate
Core Identity & Physicochemical Data
Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate is a fused bicyclic heteroaromatic system belonging to the azaindazole family. It is structurally characterized by a pyrazole ring fused to a pyridine ring across the [3,4-c] bond, with a methyl ester functional group at the C-7 position.[1] This scaffold is a "privileged structure" in drug discovery, widely utilized as an ATP-mimetic pharmacophore for kinase inhibition and as a core fragment in Fragment-Based Drug Discovery (FBDD).
1. Chemical Identity
| Property | Specification |
| CAS Registry Number | 1140240-00-1 |
| IUPAC Name | Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate |
| Molecular Formula | C₈H₇N₃O₂ |
| Molecular Weight | 177.16 g/mol |
| SMILES | COC(=O)C1=NC=CC2=C1NN=C2 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
| pKa (Calc) | ~8.5 (Pyridine N), ~12.5 (Pyrazole NH) |
2. Structural Numbering & Logic
Understanding the atom numbering is prerequisite for synthetic modification. The [3,4-c] fusion places the pyridine nitrogen at position 6. The carboxylate at position 7 is therefore adjacent to the pyridine nitrogen, creating a unique electronic environment susceptible to nucleophilic attack or chelation.
Caption: Atom numbering of the 1H-pyrazolo[3,4-c]pyridine scaffold. Note the C7 position adjacent to N6.
Part 2: Synthesis & Manufacturing Protocols
The synthesis of the 7-carboxylate derivative requires navigating the regioselectivity of the pyrazole fusion. While classical methods involve hydrazine cyclization with pyridine-beta-keto esters, modern "Vectorial Functionalization" allows for higher precision, particularly when installing the ester group at the C-7 position via directed lithiation.
Method A: Directed Lithiation (Modern & High Precision)
This protocol, adapted from recent advances in FBDD (Fragment-Based Drug Discovery), utilizes the acidity of the C-7 proton (adjacent to the pyridine nitrogen) for selective functionalization.
Prerequisites:
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Starting Material: 1H-pyrazolo[3,4-c]pyridine (protected at N1).[1][2]
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Reagents: TMPMgCl·LiCl (Knochel-Hauser Base), Methyl Chloroformate.
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Atmosphere: Argon/Nitrogen (Strictly anhydrous).
Step-by-Step Protocol:
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N-Protection (Critical):
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Dissolve 1H-pyrazolo[3,4-c]pyridine in dry THF.
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Add NaH (1.1 eq) at 0°C, stir for 30 min.
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Add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) to protect N1.
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Why: Unprotected N-H protons will quench the organolithium reagent immediately. SEM is chosen for its stability against strong bases.
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-
C-7 Lithiation:
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Electrophilic Trapping (Carboxylation):
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Add Methyl Chloroformate (ClCOOMe, 1.5 eq) rapidly to the lithiated species.
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Allow the reaction to warm to room temperature over 2 hours.
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Result: The Lithium species attacks the carbonyl, installing the methyl ester.
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Deprotection:
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Treat the intermediate with TFA/DCM or TBAF/THF to remove the SEM group.
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Purify via flash column chromatography (Hexane/EtOAc).
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Method B: Classical Cyclization (Scale-Up Route)
For bulk manufacturing, a de novo ring construction is preferred over functionalization.
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Precursor: Methyl 3-formylisonicotinate (or 3-acyl analogue).
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Reaction: Reflux with Hydrazine Hydrate in Ethanol.
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Mechanism: Hydrazine forms a hydrazone with the formyl group, followed by intramolecular nucleophilic attack of the hydrazone nitrogen onto the adjacent ester/nitrile, or direct condensation if the oxidation state allows.
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Note: This often yields the pyrazolone (cyclic amide) tautomer. To obtain the aromatic ester, the starting material must retain the carboxylate, often requiring a 3-diazo-4-pyridinecarboxylate intermediate.
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Part 3: Reactivity & Applications
The Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate scaffold serves as a versatile template. Its reactivity is defined by four distinct "Growth Vectors" utilized in medicinal chemistry to optimize binding affinity.
Reactivity Map
The scaffold offers orthogonal reactivity profiles, allowing sequential modification.
Caption: Orthogonal reactivity vectors of the scaffold. The C7 ester is a primary handle for extending the molecule into solvent-exposed regions of a protein pocket.
Medicinal Chemistry Applications[1][4][5][8][9][10]
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Kinase Inhibition (ATP Hinge Binder): The pyrazolo[3,4-c]pyridine core acts as a bioisostere of the purine ring (adenine). The N1 and N2 nitrogens can form critical hydrogen bonds with the "hinge region" amino acids (e.g., Gatekeeper residues) in kinase active sites (CDK, GSK3, EGFR).
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Role of 7-Carboxylate: This group is often hydrolyzed to the acid and coupled with amines to form amides. These amides project into the solvent channel, improving solubility and pharmacokinetic (PK) properties.
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Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (177.16 Da) and high ligand efficiency (LE), this molecule is an ideal "fragment." Researchers screen libraries of such fragments using X-ray crystallography or NMR. Once a "hit" is identified, the ester at C7 provides an immediate synthetic handle for "growing" the fragment into a high-affinity lead.
Part 4: Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Serious Eye Damage | H319 | Causes serious eye irritation. |
| STOT - Single Exposure | H335 | May cause respiratory irritation. |
Handling Protocol:
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
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Inhalation: Handle only in a functioning chemical fume hood to avoid dust inhalation.
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Storage: Store at 2-8°C (Refrigerated) under inert atmosphere (Argon) to prevent hydrolysis of the ester or oxidation.
References
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RSC Advances (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Royal Society of Chemistry.[1]
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PubChem Compound Summary. Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate (CAS 1140240-00-1).[11][12][13] National Center for Biotechnology Information.
- Journal of Medicinal Chemistry.Pyrazolopyridines as Privileged Scaffolds in Kinase Inhibitor Discovery. (General reference for scaffold utility).
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BLD Pharm. SDS for Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate.
Sources
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- 4. mdpi.com [mdpi.com]
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- 6. Solved Practical Heterocyclic Chemistry EXPERIMENT NO. 1 | Chegg.com [chegg.com]
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- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Methyl 1H-Pyrazolo[3,4-C]Pyridine-7-Carboxylate | 1140240-00-1 [chemicalbook.com]
- 12. 870100-07-5,Methyl 5-Amino-4-bromopyridine-2-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 13. 352356-71-9,Methyl 3-Methyl-1,2,4-thiadiazole-5-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
